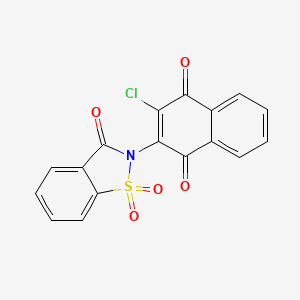

2-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antibacterial Agent

This compound has been synthesized as a potential antibacterial agent . A series of new pyrimidine analogs carrying 1,4-naphthoquinone and uracil moiety were prepared as hybrid compounds, which might possess biological activity . The structure-activity relationship for these compounds was studied and the results showed that the compound containing a fluorine atom exhibited in vitro potent antibacterial activity comparable with that of the clinically useful antibacterial drug gentamicin .

Fluorescent Sensor

The compound has been used in the design of fluorescent sensors for the detection of Sn2+ ions . The receptors exhibit rapid fluorescent “turn-on” responses towards Sn2+. The absorption and fluorescent intensity of the receptors increase when increasing the concentration of Sn2+ .

Antiviral Agent

The compound has potential as an antiviral agent . Pyrimidine non-nucleoside derivatives possess a variety of pharmacological properties, including anticancer, antiviral, and antibacterial activity .

Anticancer Agent

The compound has potential as an anticancer agent . Pyrimidine non-nucleoside derivatives possess a variety of pharmacological properties, including anticancer, antiviral, and antibacterial activity .

Antifungal Agent

The compound has potential as an antifungal agent . In recent years, increasing recognition of biological activities of natural and synthetic 1,4-naphthoquinone derivatives has stimulated enormous interest in this class of compounds which has led to the development of new agents in which retaining the core 1,4-naphthoquinone moiety could exhibit various biological effects including cytotoxic, antiviral, antibacterial, antifungal and antiproliferative activities .

Antiproliferative Agent

The compound has potential as an antiproliferative agent . In recent years, increasing recognition of biological activities of natural and synthetic 1,4-naphthoquinone derivatives has stimulated enormous interest in this class of compounds which has led to the development of new agents in which retaining the core 1,4-naphthoquinone moiety could exhibit various biological effects including cytotoxic, antiviral, antibacterial, antifungal and antiproliferative activities .

Orientations Futures

The future directions for this compound could involve further studies to elucidate its mechanism of action and to evaluate its potential as a therapeutic agent, particularly in the treatment of cancer . It’s also suggested that naphthoquinone derivatives could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria .

Mécanisme D'action

Target of Action

It is known that similar compounds have been found to significantly affect the proliferation of multiple myeloma cells due to strong inhibition of itch (astrophin-1 interacting protein-4), a hect domain-e3 ligase .

Mode of Action

It is known that similar compounds have shown potent antibacterial activity, suggesting that they may interact with bacterial proteins or enzymes to inhibit their function .

Biochemical Pathways

It is known that similar compounds have shown to possess a variety of pharmacological properties, including anticancer, antiviral, and antibacterial activity . This suggests that they may affect multiple biochemical pathways related to these biological processes.

Pharmacokinetics

The compound’s molecular weight is 30970700 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

Similar compounds have shown potent antibacterial activity, suggesting that they may lead to the death of bacterial cells .

Action Environment

It is known that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Propriétés

IUPAC Name |

2-chloro-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)naphthalene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8ClNO5S/c18-13-14(16(21)10-6-2-1-5-9(10)15(13)20)19-17(22)11-7-3-4-8-12(11)25(19,23)24/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDFSXVTRIBCGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)N3C(=O)C4=CC=CC=C4S3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(E)-4-(diethylamino)-2-oxobut-3-enyl]-N-methylcarbamate](/img/structure/B2911855.png)

![[5-[(4-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2911861.png)

![methyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2911862.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2911863.png)

![(E)-2-(3-(4-bromophenyl)acryloyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2911874.png)

![(3S,4R)-1-[(tert-butoxy)carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2911876.png)

![N-(2-chlorophenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2911878.png)